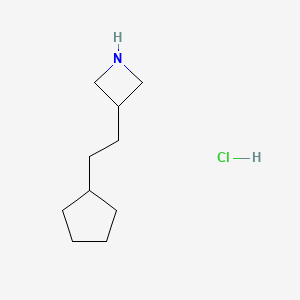
3-(2-Cyclopentylethyl)azetidine hydrochloride
説明
3-(2-Cyclopentylethyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Cyclopentylethyl)azetidine hydrochloride is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2098072-77-4
This compound features an azetidine ring substituted with a cyclopentylethyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The structural properties of the azetidine ring may facilitate binding to neurotransmitter receptors, potentially modulating their activity.
Key Mechanisms :
- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
In Vitro Studies
- Neurotransmitter Interaction : Preliminary studies indicate that this compound exhibits binding affinity for dopamine and serotonin receptors. This suggests potential applications in treating mood disorders and neurological conditions.
- Antimicrobial Activity : In vitro assays have shown that the compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
In Vivo Studies
- Animal Models : In vivo studies on rodent models demonstrated that administration of the compound resulted in significant behavioral changes consistent with anxiolytic effects, supporting its potential use in anxiety disorders.
- Toxicity Assessment : Toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to assess long-term effects.
Case Studies
- Case Study 1 : A study published in a peer-reviewed journal explored the effects of this compound on anxiety-like behavior in mice. Results indicated a reduction in anxiety behaviors compared to controls, suggesting its efficacy as an anxiolytic agent.
- Case Study 2 : Another investigation focused on the antimicrobial properties of the compound, revealing significant inhibition of growth in Gram-positive bacteria, thus highlighting its potential as an antibiotic candidate.
Comparative Analysis
特性
IUPAC Name |
3-(2-cyclopentylethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-9(3-1)5-6-10-7-11-8-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBRQGNWKERCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















